molecular formula C9H8N2O2 B1602156 5-Methylquinazoline-2,4(1H,3H)-dione CAS No. 52570-39-5

5-Methylquinazoline-2,4(1H,3H)-dione

Cat. No. B1602156
CAS RN: 52570-39-5
M. Wt: 176.17 g/mol
InChI Key: OVLVVBLYTQYCCS-UHFFFAOYSA-N
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Description

5-Methylquinazoline-2,4(1H,3H)-dione , also known as 5-Methylquinazolin-4-one , is a heterocyclic organic compound. Its chemical structure consists of a quinazoline ring system with a methyl group at the 5-position and a carbonyl group (C=O) at the 2,4-positions. Quinazoline derivatives exhibit diverse biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications .

2.

Synthesis Analysis

The synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione involves various methods. Researchers have explored both traditional and novel approaches to access this compound. One efficient route is the intermolecular annulation reaction of o-amino benzamides and thiols . This method offers good functional group tolerance, is transition metal-free, and allows for easy operation .

3.

Molecular Structure Analysis

The molecular structure of 5-Methylquinazoline-2,4(1H,3H)-dione comprises a bicyclic system with fused quinazoline and carbonyl moieties. The methyl group at the 5-position and the carbonyl group at the 2,4-positions contribute to its overall shape and reactivity. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .

4.

Chemical Reactions Analysis

5-Methylquinazoline-2,4(1H,3H)-dione can participate in various chemical reactions. Notably, both nitrogen atoms of the quinazoline nucleus can be oxidized to yield either the 1-oxide or 3-oxide derivatives. These intermediates play a role in the synthesis of benzodiazepine analogues and other biologically important polycyclic compounds .

6.

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 5-Methylquinazoline-2,4(1H,3H)-dione is approximately .

7.

Scientific Research Applications

Crystal Structure Analysis

5-Methylquinazoline-2,4(1H,3H)-dione and its derivatives have been extensively studied for their crystal structures. For example, the crystal structure of a related compound, hydroquinazoline-2,5-dione, was analyzed to understand its molecular conformation and bonding parameters (Candan et al., 2001).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and chemical reactions involving 5-Methylquinazoline-2,4(1H,3H)-dione. For instance:

  • A study demonstrated the Copper(I)-catalyzed [3+2] cycloaddition of 3-Azidoquinoline-2,4(1H,3H)-diones with terminal alkynes, yielding 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011).
  • Another research explored the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to synthesize various derivatives, including 3-methylquinazoline-2,4(1H,3H)-dione (Lezina et al., 2012).

Potential Antitumor Agents

Some derivatives of 5-Methylquinazoline-2,4(1H,3H)-dione have been evaluated for their antitumor properties. For example, novel triazolyl- and triazinyl-quinazolinediones were synthesized and tested for their efficacy against human cell lines, indicating potential as antitumor agents (Al-Romaizan et al., 2019).

Catalytic Synthesis Using Carbon Dioxide

In the context of green chemistry, 5-Methylquinazoline-2,4(1H,3H)-dione derivatives have been synthesized using carbon dioxide. An efficient protocol was developed for this synthesis, which is significant for the production of key intermediates in several drugs (Patil et al., 2008).

Spectroscopic Analysis and X-Ray Crystallography

Spectroscopic techniques and X-ray crystallography have been employed to understand the molecular structure and properties of various quinazoline-2,4(1H,3H)-dione derivatives. These studies contribute to our understanding of their chemical behavior and potential applications in various fields (El-Azab et al., 2021).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 5-Methylquinazoline-2,4(1H,3H)-dione should follow standard laboratory safety protocols. Ensure proper ventilation, use appropriate personal protective equipment, and avoid exposure to skin and eyes. Consult safety data sheets for specific hazard information .

properties

IUPAC Name

5-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLVVBLYTQYCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555653
Record name 5-Methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylquinazoline-2,4(1H,3H)-dione

CAS RN

52570-39-5
Record name 5-Methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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